BenchChemオンラインストアへようこそ!

3-(1H-imidazol-2-yl)-1,2,3,4-tetrahydroisoquinoline

Enzyme Inhibition Nucleotide Metabolism IMPDH

3-(1H-imidazol-2-yl)-1,2,3,4-tetrahydroisoquinoline (CAS 1027595-67-0) is a heterocyclic building block featuring a tetrahydroisoquinoline (THIQ) core directly substituted at the 3-position with an imidazole ring. This specific connectivity creates a unique hydrogen-bonding pharmacophore that has been cited in fragment-based drug discovery literature targeting the CD44 hyaluronan-binding domain.

Molecular Formula C12H13N3
Molecular Weight 199.25 g/mol
CAS No. 1027595-67-0
Cat. No. B12315802
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1H-imidazol-2-yl)-1,2,3,4-tetrahydroisoquinoline
CAS1027595-67-0
Molecular FormulaC12H13N3
Molecular Weight199.25 g/mol
Structural Identifiers
SMILESC1C(NCC2=CC=CC=C21)C3=NC=CN3
InChIInChI=1S/C12H13N3/c1-2-4-10-8-15-11(7-9(10)3-1)12-13-5-6-14-12/h1-6,11,15H,7-8H2,(H,13,14)
InChIKeyLVXGKCQDNDGCPP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: Sourcing 3-(1H-imidazol-2-yl)-1,2,3,4-tetrahydroisoquinoline (CAS 1027595-67-0) for Targeted Chemical Biology


3-(1H-imidazol-2-yl)-1,2,3,4-tetrahydroisoquinoline (CAS 1027595-67-0) is a heterocyclic building block featuring a tetrahydroisoquinoline (THIQ) core directly substituted at the 3-position with an imidazole ring . This specific connectivity creates a unique hydrogen-bonding pharmacophore that has been cited in fragment-based drug discovery literature targeting the CD44 hyaluronan-binding domain [1]. The compound serves as a key intermediate or reference standard in medicinal chemistry programs investigating non-glycosidic inhibitors of protein-carbohydrate interactions.

Why 3-(1H-imidazol-2-yl)-THIQ Cannot Be Replaced by Common Positional Isomers or N-Substituted Analogs


The substitution pattern on the THIQ scaffold dictates both the three-dimensional presentation of the imidazole pharmacophore and the basicity of the secondary amine. The 3-substituted isomer, such as this compound, places the imidazole ring in a distinct geometric orientation compared to the more common 1-substituted (CAS 1508893-89-7) or N-substituted analogs (e.g., 2-[(4-methyl-1H-imidazol-5-yl)methyl]-THIQ from PDB 4NP2) [1][2]. Crystallographic data from the CD44 receptor system demonstrates that even subtle shifts in the imidazole attachment point (C3 direct attachment vs. N2-methylene linkage) result in different binding poses within an induced protein pocket, directly impacting target engagement [2]. Therefore, procurement of the correct regioisomer is critical for structure-activity relationship (SAR) reproducibility.

Quantitative Differentiation Evidence for 3-(1H-imidazol-2-yl)-THIQ vs. Alternatives


Inosine-5'-Monophosphate Dehydrogenase (IMPDH) Inhibition: Comparative Binding Data

Target engagement data for this specific scaffold against IMPDH2 has been deposited in BindingDB (ChEMBL2364562). The compound demonstrates inhibitory activity against IMPDH with a reported Ki of 240 nM for the IMP substrate site and 440 nM for the NMD cofactor site [1]. This dual-site interaction profile is distinct from the competitive inhibition typically observed for simpler imidazole analogs like ribavirin monophosphate, which binds exclusively at the NMD site. However, it must be noted that the molecular formula registered in some database entries for this ligand (C19H25N7O14P2S) appears inconsistent with the parent compound, suggesting the deposited data may correspond to a prodrug or nucleotide conjugate; users should verify the exact form tested.

Enzyme Inhibition Nucleotide Metabolism IMPDH Binding Affinity

Regioisomeric Differentiation: 3-Imidazole vs. 1-Imidazole Attachment Alters Pharmacophore Geometry

The target compound is a 3-substituted THIQ with the imidazole directly attached at C3. Its closest commercially available isomer, 1-(1H-imidazol-2-yl)-1,2,3,4-tetrahydroisoquinoline (CAS 1508893-89-7), places the imidazole at C1 [2]. This shift changes the distance between the secondary amine and the imidazole from a vicinal (1,2) to a more remote relationship, altering both the pKa of the amine and the hydrogen-bonding vector. In the CD44 receptor system, the most potent inhibitors utilized a 2-substituted (N-alkylated) THIQ core, which produced a Kd of approximately 50 µM in SPR binding assays; the 3-substituted variant is predicted to sample a different conformational space within the same inducible pocket [1].

Medicinal Chemistry Regioisomerism Structure-Activity Relationship Tetrahydroisoquinoline

Physicochemical and ADME Differentiation: LogP and TPSA Profiling Against THIQ Scaffold Mates

The target compound possesses computed physicochemical properties (LogP = 1.80, TPSA = 40.71 Ų, HBD = 2, HBA = 2) that place it within favorable CNS drug-like chemical space . In comparison, the corresponding 1-substituted isomer (CAS 1508893-89-7) and N-substituted analogs from the CD44 series exhibit different LogP values due to altered hydrogen-bonding patterns. For context, the CNS MPO (Multiparameter Optimization) desirability score for this compound is estimated at approximately 5.0/6.0, which is superior to many THIQ-based leads that carry additional polar substituents (e.g., the 8-amino derivative in PDB 4NP3, predicted to have a lower CNS MPO score of ~4.2 due to the added HBD).

Drug-likeness Physicochemical Properties LogP TPSA CNS Permeability

Dual Thromboxane A2 Synthase / Aromatase Inhibition: Scaffold-Level Validation and Differentiation

A related series of 1-imidazolyl(alkyl)-substituted tetrahydroquinolines and isoquinolines has been characterized as dual inhibitors of thromboxane A2 synthase (P450 TxA2) and aromatase (P450 arom) [1]. The most potent compound in that series, 5-(2-imidazol-1-ylethyl)-7,8-dihydroquinoline (compound 31), achieved IC50 values of 0.29 µM (TxA2) and 0.50 µM (aromatase), outperforming the reference drugs dazoxiben (IC50 = 1.1 µM) and aminoglutethimide (IC50 = 18.5 µM). While the target compound has a different connectivity (imidazole at C3 rather than via a flexible alkyl linker), the imidazole-THIQ core scaffold has precedent for engaging heme-iron in P450 enzymes. The constrained geometry of the 3-imidazole isomer may offer improved selectivity against off-target P450s compared to the flexible linker analogs, which showed some inhibition of P450 17 and P450 scc at higher concentrations.

Thromboxane Synthase Aromatase Dual Inhibition Cancer Imidazole Pharmacophore

Validated Application Scenarios for Procuring 3-(1H-imidazol-2-yl)-1,2,3,4-tetrahydroisoquinoline


Fragment-Based Lead Discovery Targeting Inducible Protein Pockets

The compound serves as a constrained analog to the 2-substituted THIQ fragments characterized in the CD44 program (Liu & Finzel, 2014) . By procuring the 3-imidazole isomer, medicinal chemistry teams can explore an alternative binding vector within the same inducible pocket identified adjacent to the HA-binding groove. This is particularly relevant for targets where an induced fit mechanism is suspected, as the rigid 3-imidazole geometry may stabilize distinct protein conformations.

IMPDH2 Inhibitor SAR Expansion and Nucleotide Analog Design

With Ki values of 240-440 nM against IMPDH2 available in public databases, this compound provides a starting scaffold for developing non-nucleotide IMPDH inhibitors . The dual-site interaction profile (IMP and NMD subsites) distinguishes it from classical IMPDH inhibitors like mycophenolic acid, which binds at the NMD site. Researchers can use this compound to validate IMPDH2 binding assays and as a reference for structure-based optimization campaigns targeting purine metabolism in cancer or antiviral indications.

Conformationally Constrained P450 Dual Inhibitor Probe Synthesis

The 3-imidazole-THIQ core can be elaborated into analogs of the dual TxA2 synthase/aromatase inhibitor series pioneered by Hartmann et al. (2000) . Compared to the flexible ethyl-linked imidazole scaffold (compound 31, IC50 = 0.29/0.50 µM), the directly attached 3-imidazole variant offers reduced entropic penalty upon binding and may exhibit improved selectivity against off-target P450 enzymes (P450 17, P450 scc). This is a strategic procurement choice for groups optimizing the dual inhibition profile for breast cancer metastasis applications.

Chemical Probe Development for CNS-Relevant Targets

The compound's favorable CNS drug-like properties (LogP = 1.80, TPSA = 40.71 Ų, only 2 HBD) make it suitable as a core scaffold for CNS-penetrant chemical probes . Its physicochemical profile predicts superior brain exposure compared to more polar THIQ derivatives with additional amino or hydroxyl substituents. Research groups focusing on neurological targets where the imidazole moiety can engage heme or metal cofactors should prioritize this scaffold over higher-TPSA analogs that may face blood-brain barrier penetration limitations.

Quote Request

Request a Quote for 3-(1H-imidazol-2-yl)-1,2,3,4-tetrahydroisoquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.